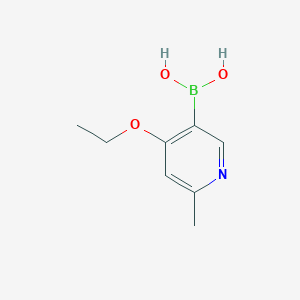

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid

Übersicht

Beschreibung

“(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Molecular Structure Analysis

The molecular structure of “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” is represented by the formula C8H12BNO3 .Chemical Reactions Analysis

Boronic acids, including “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid”, have been used in various chemical reactions. They can form reversible tetrahedral bonds with substrates such as enzymes, saccharides, and nucleic acids . This key interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” include a molecular weight of 181 g/mol. More specific properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen

-

Anticancer Agents

- Field: Organic & Biomolecular Chemistry

- Application: The compound h2, which contains a pyrazolo[3,4-b]pyridin-6-one scaffold, exhibited anticancer activity against six tumor cell lines .

- Method: The compound was identified using a cascade of established screening models .

- Results: The compound showed anticancer activity with IC 50 values ranging from 7.05 to 15.45 μM against various tumor cell lines .

-

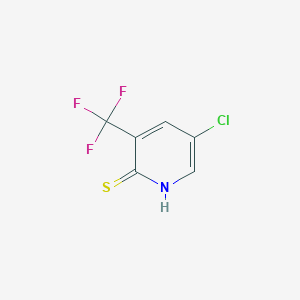

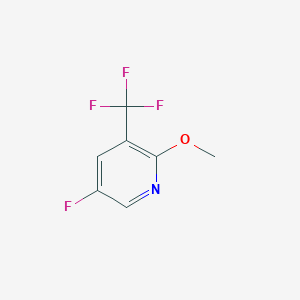

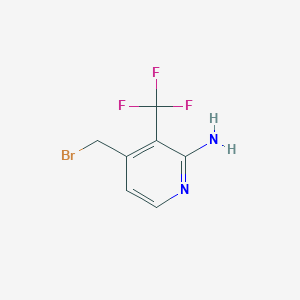

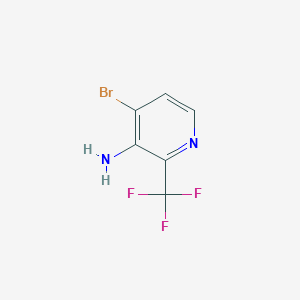

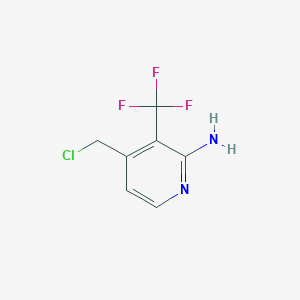

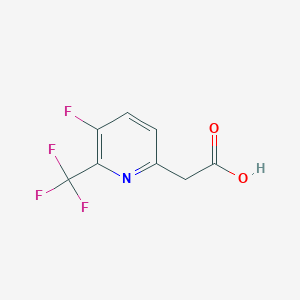

Agrochemical and Pharmaceutical Ingredients

- Field: Pesticide Science

- Application: Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests .

- Method: The development of fluorinated organic chemicals has become an increasingly important research topic .

- Results: More than 50% of the pesticides launched in the last two decades have been fluorinated .

-

Antimicrobial Agents

- Field: Medicinal Chemistry

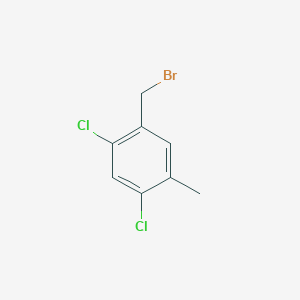

- Application: A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial potential .

- Method: The compounds were synthesized and their antimicrobial potential was evaluated in vitro .

- Results: One of the compounds, 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli .

-

Synthesis of Pyridinylboronic Acids and Esters

- Field: Organic Chemistry

- Application: Pyridinylboronic acids and esters are synthesized from pyridinyl halides via a Pd-catalysed cross-coupling reaction .

- Method: The synthesis involves a palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .

- Results: This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .

-

Cytotoxic Effects

- Field: Medicinal Chemistry

- Application: A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their cytotoxic effects .

- Method: The compounds were synthesized and their cytotoxic effects were evaluated in vitro .

- Results: 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester was more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .

-

Preparation of Pyridinylboronic Acids

Zukünftige Richtungen

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development involving “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” and other boronic acids.

Eigenschaften

IUPAC Name |

(4-ethoxy-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)10-5-7(8)9(11)12/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIQEKCLRYHZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(N=C1)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)